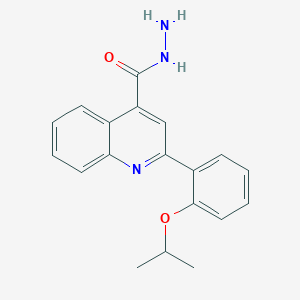

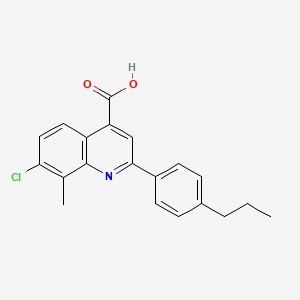

2-(1-Naphthylamino)butanohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Proteomics Research

2-(1-Naphthylamino)butanohydrazide: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool to modify proteins and peptides, aiding in the identification and quantification of proteins in complex mixtures .

Organic Synthesis

In organic chemistry, 2-(1-Naphthylamino)butanohydrazide serves as a building block for the synthesis of various organic compounds. Its reactive hydrazide group allows for the formation of hydrazone linkages, which are valuable in constructing complex molecules for pharmaceuticals and agrochemicals .

Drug Discovery

This compound finds applications in drug discovery as a precursor for the synthesis of potential pharmacologically active molecules. Its structure can be incorporated into drug candidates that target specific biological pathways .

Material Science

2-(1-Naphthylamino)butanohydrazide: can be used in material science for the development of novel materials with specific properties. It can act as a monomer or a cross-linker in polymer synthesis, contributing to the creation of new polymeric materials .

Analytical Chemistry

In analytical chemistry, 2-(1-Naphthylamino)butanohydrazide may be employed as a derivatization agent. It reacts with specific functional groups, thereby enhancing the detection and measurement of various analytes in chromatographic analyses .

Bioconjugation Techniques

The compound is also relevant in bioconjugation techniques, where it is used to attach biomolecules to one another or to solid supports. This is particularly useful in the development of diagnostic assays and biosensors .

Agricultural Research

In agricultural research, 2-(1-Naphthylamino)butanohydrazide can be used to synthesize compounds that act as growth regulators or pesticides. Its ability to form stable hydrazone derivatives makes it a valuable tool in creating substances that can control plant growth and protect crops .

Environmental Science

Lastly, this compound can be applied in environmental science to detect and quantify pollutants. Its chemical properties may be harnessed in the development of assays that can identify harmful substances in water, soil, or air .

properties

IUPAC Name |

2-(naphthalen-1-ylamino)butanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-2-12(14(18)17-15)16-13-9-5-7-10-6-3-4-8-11(10)13/h3-9,12,16H,2,15H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEMHSNWVYEFSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NN)NC1=CC=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001249968 |

Source

|

| Record name | 2-(1-Naphthalenylamino)butanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001249968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Naphthylamino)butanohydrazide | |

CAS RN |

1167441-29-3 |

Source

|

| Record name | 2-(1-Naphthalenylamino)butanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167441-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Naphthalenylamino)butanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001249968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

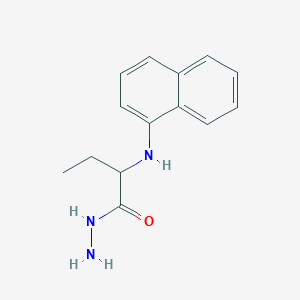

![5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1326589.png)

![3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1326599.png)